molecular formula C15H18BrClN2O2 B1389716 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide CAS No. 1138442-67-7

5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide

Cat. No.: B1389716
CAS No.: 1138442-67-7
M. Wt: 373.67 g/mol
InChI Key: PBJRRWYKYUKTKM-UHFFFAOYSA-N
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Description

5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide is a chemical reagent of significant interest in medicinal chemistry and drug discovery research. This benzamide-derivative compound features a bromoacetamide group, a key reactive handle that allows researchers to utilize it as a versatile molecular scaffold or intermediate. The bromoacetyl moiety is particularly valuable for the design and synthesis of covalent enzyme inhibitors or for creating targeted molecular probes. Its structural components—including the chloro and cyclohexyl groups—are common in compounds investigated for their biological activity, suggesting potential applications in developing pharmacologically active molecules . This product is intended for laboratory research purposes by qualified personnel. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

5-[(2-bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrClN2O2/c16-9-14(20)18-11-6-7-13(17)12(8-11)15(21)19-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJRRWYKYUKTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)NC(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of N-cyclohexyl-2-chlorobenzamide

  • Reagents: 2-chlorobenzoic acid, cyclohexylamine, coupling agents (e.g., DCC or EDCI), and a base (e.g., DMAP or pyridine).
  • Procedure: The carboxylic acid reacts with cyclohexylamine in the presence of a coupling agent to form the corresponding benzamide.

Step 2: N-aminating the benzamide

  • Reagents: Nitrogen sources such as hydrazine derivatives or direct amination reagents.
  • Method: Introduction of an amino group at the 5-position of the benzene ring, possibly via electrophilic substitution or directed ortho-amination, depending on the substitution pattern.

Step 3: Acylation with 2-bromoacetyl chloride

  • Reagents: 2-bromoacetyl chloride, base (e.g., triethylamine or pyridine).
  • Procedure: The amino group on the benzamide intermediate reacts with 2-bromoacetyl chloride, forming the bromoacetyl amide linkage at the amino position.

Step 4: Purification

  • Techniques such as recrystallization, column chromatography, or preparative HPLC are employed to purify the final product.

Data Table Summarizing Synthesis Parameters

Step Reagents Conditions Purpose Notes
1 2-chlorobenzoic acid, cyclohexylamine, DCC/EDCI, DMAP Room temperature, inert atmosphere Formation of benzamide core Ensures amide bond formation with high yield
2 Nitrogen source (e.g., hydrazine derivatives) Reflux or room temperature Introduction of amino group May require directing groups or activating substituents
3 2-bromoacetyl chloride, triethylamine Ice bath, inert atmosphere Acylation of amino group Controls over-acylation and side reactions
4 Recrystallization or chromatography Ambient conditions Purification Ensures high purity for characterization

Scientific Research Applications

Medicinal Chemistry

5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide is studied for its potential therapeutic applications, particularly as a precursor for drug development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for developing drugs aimed at various diseases.

  • Case Study : Research has indicated that compounds with similar structural motifs exhibit antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis .

Proteomics

The compound serves as a reagent for labeling and identifying proteins in proteomics studies. Its ability to form covalent bonds with nucleophilic sites on proteins allows researchers to modify protein functions and study their interactions within biological systems.

  • Application Example : In proteomics, the use of 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide can facilitate the identification of protein targets for drug discovery.

Biological Studies

In various biological assays, this compound is employed to study enzyme activities and protein interactions. Its reactivity makes it suitable for investigating biochemical pathways and mechanisms.

  • Research Insight : Studies have shown that derivatives of this compound can inhibit photosynthetic electron transport in spinach chloroplasts, indicating potential applications in agricultural biotechnology .

Recent evaluations have highlighted the biological activities of 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide:

  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens.
  • Mechanism of Action : It is believed that the reactive bromoacetyl group interacts with nucleophiles in microbial cells, leading to cell disruption .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural motifs are shared with several derivatives reported in the literature. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Reported Activity Synthesis Method Reference
Target Compound Benzamide 2-Bromoacetyl, Cl, Cyclohexyl Not explicitly reported Likely bromoacetylation
3-(2-Bromoacetyl)-2H-chromen-2-one Coumarin Bromoacetyl, fused coumarin ring Anticancer (IC50: 1–10 µM) Bromoacetylation of coumarin
5-(2-Bromoacetyl)-2-hydroxybenzaldehyde Benzaldehyde Bromoacetyl, OH Synthetic intermediate Bromination of benzaldehyde
Niclosamide derivatives (e.g., compound 9/10) Benzamide Cl, OH, substituted benzylidene Antimicrobial (MIC: 4–16 µg/mL) Condensation with aldehydes
5-(2-Bromoacetyl)-2-phenylmethoxybenzamide Benzamide Bromoacetyl, phenylmethoxy Hazardous (per SDS) Not specified
5-Chloro-N-(2-(4-((cyclohexylcarbamoyl)amino)sulfonyl)phenyl)ethyl)-2-methoxybenzamide Benzamide Cl, methoxy, cyclohexylcarbamoyl Not reported (structural analog) Sulfonylation and coupling
Key Observations:

Bromoacetyl Group: Present in the target compound and coumarin hybrids (), this group is a reactive electrophile capable of alkylating biological nucleophiles (e.g., cysteine residues). In contrast, 5-(2-bromoacetyl)-2-phenylmethoxybenzamide () is flagged for hazardous properties, emphasizing the need for careful handling of bromoacetyl-containing compounds .

Chlorine Substituent :

  • The 2-chloro group in the target compound may enhance lipophilicity and membrane permeability compared to hydroxyl or methoxy groups in analogs (e.g., niclosamide derivatives). Chlorinated aromatic rings are common in antimicrobial agents, as seen in .

Cyclohexylcarbamoyl Moiety: The cyclohexyl group likely improves metabolic stability and target binding compared to smaller alkyl or aryl groups.

Biological Activity

5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from diverse research studies.

Chemical Structure and Properties

The molecular formula of 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide is C15H18BrClN2O2C_{15}H_{18}BrClN_{2}O_{2}, with a molecular weight of approximately 373.67 g/mol . The compound features a bromoacetyl group, which is often associated with increased reactivity in biological systems.

Synthesis

The synthesis of 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide typically involves the following steps:

  • Formation of the Bromoacetyl Group : Reacting an appropriate amine with bromoacetic acid.
  • Chlorination : Introducing the chloro group through electrophilic aromatic substitution.
  • Cyclization : Incorporating the cyclohexyl moiety to form the final product.

These steps can be optimized to enhance yield and purity, which is crucial for subsequent biological evaluations.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide exhibit antimicrobial activity. For instance, derivatives with similar structural motifs have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity and Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research has demonstrated that related compounds can inhibit cell proliferation in cancer cell lines, such as MCF-7 (breast cancer) cells. The cytotoxic effects are often assessed using assays like MTT or trypan blue exclusion to determine cell viability .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several derivatives of bromoacetyl compounds against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests that modifications to the bromoacetyl group can enhance antimicrobial efficacy.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, researchers explored the cytotoxic effects of various benzamide derivatives on cancer cell lines. The study found that 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide significantly reduced viability in MCF-7 cells, indicating its potential as an anticancer agent .

Research Findings

Study Biological Activity Methodology Key Findings
AntimicrobialMIC AssayEffective against E. coli and S. aureus
CytotoxicityMTT AssayReduced viability in MCF-7 cells
AntifungalZone of InhibitionEffective against Candida albicans

Q & A

Q. What are the critical steps in synthesizing 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide, and how can purity be ensured during the process?

  • Methodological Answer : The synthesis involves sequential functionalization of the benzamide core. Key steps include:
  • Amide coupling : Reacting 2-chloro-5-aminobenzoic acid with cyclohexylamine using carbodiimide coupling agents (e.g., DCC or EDC) to form the N-cyclohexylbenzamide intermediate .
  • Bromoacetylation : Introducing the bromoacetyl group via reaction with bromoacetyl bromide under anhydrous conditions. Reaction monitoring via TLC (e.g., silica gel plates with UV detection) is critical to avoid over-bromination .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for the cyclohexyl protons (δ 1.0–2.0 ppm, multiplet), bromoacetyl methylene (δ 3.8–4.0 ppm, singlet), and aromatic protons (δ 7.2–8.0 ppm) .
  • ¹³C NMR : Confirm the carbonyl groups (amide C=O at ~165–170 ppm, bromoacetyl C=O at ~170–175 ppm) and aromatic carbons .
  • IR Spectroscopy : Key stretches include N-H (amide, ~3300 cm⁻¹), C=O (amide and bromoacetyl, ~1650–1750 cm⁻¹), and C-Br (~550–650 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. Similar benzamide derivatives exhibit monoclinic or orthorhombic systems with hydrogen-bonded networks .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound, particularly in minimizing side reactions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states. For example, simulate the bromoacetylation step to predict optimal temperature and solvent (e.g., dichloromethane vs. THF) .
  • Reaction Path Search : Employ algorithms like the artificial force-induced reaction (AFIR) method to explore competing pathways (e.g., hydrolysis of bromoacetyl bromide) and adjust stoichiometry or catalyst loading .
  • Machine Learning : Train models on existing benzamide reaction datasets to predict yields under varied conditions (e.g., temperature, solvent polarity) .

Q. What strategies can resolve contradictions in reported biological activity data for structurally similar benzamides?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing bromoacetyl with chloroacetyl) and test against target enzymes (e.g., kinase assays). Compare IC₅₀ values to isolate the bromo group’s role .
  • Molecular Docking : Use software like AutoDock Vina to model interactions between the bromoacetyl group and enzyme active sites. Validate with mutagenesis studies (e.g., substituting key residues) .
  • Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends in bioactivity across similar compounds. Apply statistical tools (e.g., ANOVA) to assess significance .

Q. How does the crystal packing of 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide influence its stability and solubility?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Analyze intermolecular interactions (e.g., hydrogen bonds between amide N-H and carbonyl groups, halogen bonding involving Cl/Br). These interactions often reduce solubility in polar solvents .
  • Hirshfeld Surface Analysis : Quantify contributions of H-bonding, van der Waals, and halogen interactions to stability. For example, halogen bonds (C-Br⋯O=C) may dominate in non-polar solvents .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to correlate crystal packing with thermal stability .

Methodological Notes

  • Synthesis Optimization : Prioritize reaction monitoring (TLC/HPLC) to avoid byproducts like di-brominated species .
  • Data Validation : Cross-reference experimental results with computational predictions to refine models .
  • Ethical Compliance : Adhere to safety protocols for handling bromoacetyl bromide (corrosive, lachrymatory agent) and halogenated solvents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide
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5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide

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